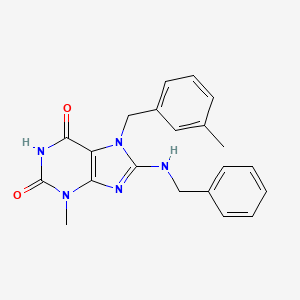
1-(3-Bromophenyl)-3-(2-chloroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-(2-chloroethyl)urea is an organic compound that features a bromophenyl group and a chloroethyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 3-bromoaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromoaniline+2-Chloroethyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of flow reactors and other advanced techniques to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, often under elevated temperatures.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Breakdown products of the urea moiety.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of key biological pathways. The bromophenyl group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
- 1-(3-Bromophenyl)-3-(2-chloropropyl)urea
- 1-(3-Chlorophenyl)-3-(2-chloroethyl)urea
Uniqueness
1-(3-Bromophenyl)-3-(2-chloroethyl)urea is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-(2-chloroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11/h1-3,6H,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEZRSXYYLAZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-iodo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2582049.png)
![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2582054.png)


![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2582058.png)
![2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2582060.png)
![2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole](/img/structure/B2582066.png)

![[5-(4-Amino-2-bromophenyl)-2-furyl]methanol](/img/structure/B2582069.png)
![2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2582070.png)
![4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2582071.png)
![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582072.png)
